molecular formula C28H38ClNO B15190275 Chlorobutoxy Abiraterone CAS No. 2484719-17-5

Chlorobutoxy Abiraterone

Cat. No.: B15190275
CAS No.: 2484719-17-5
M. Wt: 440.1 g/mol
InChI Key: NLUIKYOSBJUYBG-SBBQFRTFSA-N
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Description

Chlorobutoxy Abiraterone is a synthetic derivative of abiraterone, a potent inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme plays a crucial role in the biosynthesis of androgens, which are hormones that stimulate the growth of prostate cancer cells. This compound is designed to enhance the pharmacokinetic properties of abiraterone, making it more effective in treating prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorobutoxy Abiraterone involves several steps, starting with the preparation of abiraterone. Abiraterone is synthesized by reacting diethyl (3-pyridyl)borane with 3-acetoxyandrosta-5,16-dien-17-yl trifluoromethane sulphonate in tetrahydrofuran containing bis(triphenylphosphine)palladium(II) chloride and an aqueous solution of sodium carbonate . The resulting product is then subjected to further chemical modifications to introduce the chlorobutoxy group.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation, direct compaction, and melt granulation are employed to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Chlorobutoxy Abiraterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, which can have different pharmacological properties. These metabolites are often studied to understand the compound’s mechanism of action and potential side effects .

Scientific Research Applications

Chlorobutoxy Abiraterone has several scientific research applications, including:

Mechanism of Action

Chlorobutoxy Abiraterone exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of prostate cancer cells. The molecular targets of this compound include the androgen receptor and various enzymes involved in the steroidogenic pathway .

Comparison with Similar Compounds

Properties

CAS No.

2484719-17-5

Molecular Formula

C28H38ClNO

Molecular Weight

440.1 g/mol

IUPAC Name

3-[(3S,8R,9S,10R,13S,14S)-3-(4-chlorobutoxy)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine

InChI

InChI=1S/C28H38ClNO/c1-27-13-11-22(31-17-4-3-15-29)18-21(27)7-8-23-25-10-9-24(20-6-5-16-30-19-20)28(25,2)14-12-26(23)27/h5-7,9,16,19,22-23,25-26H,3-4,8,10-15,17-18H2,1-2H3/t22-,23-,25-,26-,27-,28+/m0/s1

InChI Key

NLUIKYOSBJUYBG-SBBQFRTFSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OCCCCCl

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OCCCCCl

Origin of Product

United States

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